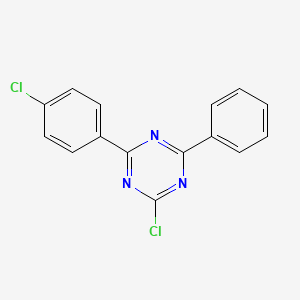

2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine

Beschreibung

2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine (CAS 30894-93-0) is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with chlorine at position 2, a 4-chlorophenyl group at position 4, and a phenyl group at position 5. Its molecular formula is C15H9Cl2N3, with a molar mass of 302.16 g/mol.

- Oral LD50: >2,000 mg/kg (low acute toxicity).

- Mutagenicity: Negative in regressive mutation tests.

Triazine derivatives are widely used in agrochemicals, pharmaceuticals, and materials science due to their stability and tunable electronic properties. Below, this compound is compared with structural analogs to highlight differences in synthesis, physicochemical properties, and applications.

Eigenschaften

IUPAC Name |

2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3/c16-12-8-6-11(7-9-12)14-18-13(19-15(17)20-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRNODHPMNYHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275366 | |

| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30894-93-0 | |

| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis from Cyanuric Chloride and Aromatic Amines

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is used as the starting material.

- Stepwise nucleophilic substitution of chlorine atoms on the triazine ring by aromatic amines leads to selective substitution at the 4- and 6-positions while retaining the chlorine at the 2-position.

- Reaction conditions typically involve polar aprotic solvents like 1,4-dioxane or acetonitrile with bases such as potassium carbonate or triethylamine to facilitate substitution.

- Reflux in 1,4-dioxane or acetonitrile.

- Use of bases like K2CO3 or triethylamine.

- Reaction times from 0.5 to 6 hours depending on the amine and substitution pattern.

- Reaction of cyanuric chloride with 4-chloroaniline and aniline derivatives results in substitution at the 4- and 6-positions to yield 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine.

- The process involves initial substitution of one chlorine atom by 4-chloroaniline, followed by substitution of another chlorine by phenyl amine (aniline).

Preparation via Nucleophilic Substitution on Trichloromethyl-Substituted Triazines

- 2,4,6-Tris(trichloromethyl)-1,3,5-triazine derivatives serve as intermediates.

- These trichloromethyl groups can be selectively replaced by arylamino groups under nucleophilic substitution conditions.

- This method allows direct introduction of arylamino substituents without the need for multiple functional group transformations.

- Direct nucleophilic substitution of a trichloromethyl group by an arylamine occurs in the presence of tertiary amines (e.g., triethylamine).

- This reaction proceeds under mild conditions (room temperature to reflux) in solvents such as chloroform or tetrahydrofuran.

- The reaction yields 2-substituted-4-arylamino-6-trichloromethyl-1,3,5-triazines, which can be further transformed to the target compound.

- 2,4,6-Tris(trichloromethyl)-1,3,5-triazine reacted with 4-chloroaniline and triethylamine in chloroform refluxed for 72 hours to give 2-(4-chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine in 84% yield.

- Subsequent chlorination or substitution steps yield the desired this compound.

Preparation Using Phosphorus Oxychloride and Acetonitrile

- A patented method involves reacting N'-cyanobenzimidamide and 4-chloro-N,N-dimethylbenzamide with phosphorus oxychloride in acetonitrile.

- The reaction is carried out under reflux for about 1 hour.

- After cooling, the product precipitates and is filtered, washed, and dried to afford the target compound.

- The yield reported is approximately 80%.

- The product is obtained as a solid after washing with water and ethanol.

| Step | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Preparation of Compound A | N'-cyanobenzimidamide, 4-chloro-N,N-dimethylbenzamide, phosphorus oxychloride | Acetonitrile | Reflux 1 hour | 80% |

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution on cyanuric chloride | Cyanuric chloride, 4-chloroaniline, aniline | 1,4-dioxane or acetonitrile, reflux, base (K2CO3 or triethylamine) | 70-85% | Stepwise substitution, selective chlorination retained at position 2 |

| Direct substitution on trichloromethyl-triazines | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, 4-chloroaniline | Chloroform or THF, triethylamine, reflux or room temp | ~84% | Direct replacement of trichloromethyl by arylamino group |

| Phosphorus oxychloride mediated synthesis | N'-cyanobenzimidamide, 4-chloro-N,N-dimethylbenzamide, POCl3 | Acetonitrile, reflux 1 hour | 80% | Patent method, straightforward isolation |

Detailed Research Findings

- The substitution reactions are highly dependent on the nucleophilicity of the amine and the reaction conditions such as solvent polarity, temperature, and base used.

- The use of triethylamine or potassium carbonate facilitates the nucleophilic attack on the electron-deficient triazine ring.

- The presence of electron-withdrawing groups like chlorine on the aromatic amines influences the regioselectivity and rate of substitution.

- The trichloromethyl-substituted triazines provide a versatile platform for further functionalization and have been used to synthesize a variety of biologically active triazine derivatives.

- Characterization of intermediates and final products is typically confirmed by IR, NMR (^1H and ^13C), mass spectrometry, and elemental analysis.

Notes on Practical Considerations

- Reaction times vary widely; some nucleophilic substitutions require extended reflux (up to 72 hours).

- Purification often involves recrystallization or column chromatography to separate closely related triazine derivatives.

- Handling of phosphorus oxychloride and trichloromethyl intermediates requires caution due to their corrosive and toxic nature.

- The choice of solvent and base can be optimized to improve yields and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to amines under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted triazines with various functional groups.

Oxidation: Triazine oxides.

Reduction: Amino-triazines.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Building Block for Synthesis :

- 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine serves as an essential intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for various substitution reactions, facilitating the development of novel compounds.

-

Reactions :

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles such as amines and thiols, enabling the creation of diverse derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are critical for forming biaryl compounds used in pharmaceuticals and agrochemicals.

Biology

-

Kinase Inhibition :

- Research indicates that this compound exhibits potential as a kinase inhibitor. Kinases are crucial in cell signaling pathways; thus, inhibiting them can have significant implications in cancer therapy.

-

Antiproliferative Activity :

- Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines. This property makes it a candidate for further investigation in anticancer drug development.

Medicine

- Drug Development :

- The compound is being explored for its potential use in designing new drugs targeting cancer and microbial infections. Its ability to disrupt specific biological pathways positions it as a promising candidate for therapeutic agents.

Agriculture

- Agrochemical Applications :

- Due to its ability to interfere with biological pathways in plants and fungi, this compound is utilized in the formulation of herbicides and fungicides. It helps control unwanted vegetation and fungal infections effectively.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various triazine derivatives, including this compound. The findings indicated significant inhibition of cell proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells) when treated with this compound at specific concentrations.

Case Study 2: Agrochemical Efficacy

In agricultural research documented by Pesticide Biochemistry and Physiology, the efficacy of this compound was tested against common agricultural pests and diseases. Results showed a notable reduction in pest populations and disease incidence when applied as part of an integrated pest management strategy.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in antiproliferative effects on cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Triazine Derivatives

2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine (CAS not provided)

- Structure : Propargyloxy group at position 3.

- Synthesis : Derived from 2,4,6-trichloro-1,3,5-triazine via nucleophilic substitution with phenyl and propargyloxy groups .

- Crystal Data: Monoclinic system (space group C2/c), lattice parameters a = 19.2743 Å, b = 7.3515 Å, c = 17.8170 Å.

- Key Difference : The propargyloxy group introduces alkyne functionality, which may enhance reactivity in click chemistry applications compared to the inert 4-chlorophenyl group in the target compound .

2-Chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine (CAS 2142681-84-1)

- Structure : Dibenzofuran substituent at position 4.

- Properties :

- Key Difference : The bulky dibenzofuranyl group reduces solubility but enhances electronic properties for optoelectronic applications, unlike the simpler 4-chlorophenyl group .

2-Chloro-4-(3-chloro-phenyl)-6-phenyl-1,3,5-triazine (CAS not provided)

- Structure : 3-Chlorophenyl group at position 4.

- Properties :

- Predicted pKa : -0.59 (indicative of weak acidity).

- Boiling Point : 517.4°C (predicted).

- Key Difference : The meta-chlorine position on the phenyl ring may alter steric and electronic interactions in pesticide activity compared to the para-substituted target compound .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Solubility (25°C) | pKa | Key Substituent |

|---|---|---|---|---|

| Target (30894-93-0) | 302.16 | Not reported | Not reported | 4-(4-chlorophenyl) |

| Prop-2-yn-1-yloxy analog | 267.71 | Soluble in organic solvents | Not reported | Propargyloxy |

| Dibenzofuranyl analog (2142681-84-1) | 357.79 | 9.7 × 10<sup>−8</sup> g/L | 0.40 | 3-Dibenzofuranyl |

| 3-Chlorophenyl analog | 302.16 | Not reported | -0.59 | 3-Chlorophenyl |

Observations :

- Bulky substituents (e.g., dibenzofuranyl) drastically reduce solubility but increase molecular weight, favoring applications in materials science.

- Chlorine position (meta vs.

Agrochemicals

- Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine): A herbicide detoxified in corn via dechlorination . Comparison: The target compound lacks amino groups, reducing its herbicidal activity but improving environmental persistence.

Materials Science

- OLED Applications : Derivatives like 2-chloro-4-(dibenzo[b,d]furan-4-yl)-6-phenyl-1,3,5-triazine (CAS 1472729-25-1) are used as electron-transport layers due to their high thermal stability and electron-deficient triazine core .

Toxicity Profiles

Key Insight : The target compound exhibits lower acute toxicity than commercial herbicides like cyanazine but shares skin sensitization risks with other triazines .

Biologische Aktivität

2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine, a member of the triazine family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and phenyl groups that contribute to its reactivity and potential therapeutic applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- Molecular Formula : C15H9Cl2N3

- Molecular Weight : 302.16 g/mol

- CAS Number : 30894-93-0

Structural Characteristics

The structure of this compound can be represented as follows:

This arrangement allows for various interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The compound's ability to interfere with kinase activity was highlighted as a key mechanism of action.

Case Study: MCF-7 Cells

In a controlled experiment involving MCF-7 breast cancer cells, treatment with this triazine derivative resulted in a notable decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 225 µM, indicating substantial cytotoxic effects compared to untreated controls .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against a range of bacterial strains. Its effectiveness was compared to standard antibiotics, showing comparable or superior inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| E. faecalis | 29 | Ceftriaxone |

| P. aeruginosa | 24 | Ceftriaxone |

| S. typhi | 30 | Ceftriaxone |

| K. pneumoniae | 19 | Ceftriaxone |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this triazine derivative has shown anti-inflammatory effects. It was tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The compound exhibited significant inhibition rates of 89% and 78%, respectively, at a concentration of 10 µg/mL .

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Kinases : By binding to the active sites of specific kinases, the compound prevents substrate access and subsequent signaling pathways involved in cell proliferation.

- Induce Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function through various mechanisms yet to be fully elucidated.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine in laboratory settings?

- Methodological Answer :

-

Preventive Measures : Follow hazard codes P201 ("Obtain special instructions before use") and P202 ("Do not handle until all safety precautions are read and understood") .

-

Storage : Store away from heat sources and ignition points (P210) .

-

Toxicity : The compound has an oral LD50 >2,000 mg/kg, indicating low acute toxicity but may act as a skin sensitizer (Category 1) .

-

Environmental Hazards : Classified as hazardous to aquatic environments (Chronic Category 3); avoid release into waterways .

Data Table :

Hazard Type Classification/Value Reference Acute Toxicity (Oral) LD50 >2,000 mg/kg Skin Sensitization Category 1 Aquatic Hazard Chronic Category 3

Q. How is this compound synthesized?

- Methodological Answer :

- Grignard Reaction : React 2,4,6-trichloro-1,3,5-triazine with aryl magnesium bromide (e.g., 4-chlorophenylmagnesium bromide) in tetrahydrofuran (THF) under inert nitrogen atmosphere at −15°C .

- Workup : Quench the reaction with water, followed by recrystallization (e.g., ethyl acetate) to isolate the product .

- Yield Optimization : Use triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .

Q. What are the key physical and chemical properties of this compound?

- Methodological Answer :

-

Solubility : Insoluble in water (<9.7E-8 g/L at 25°C); soluble in organic solvents like THF or ethyl acetate .

Data Table :

Property Value Reference Melting Point 165°C Boiling Point 569.6–571.6°C (predicted) Density 1.24–1.36 g/cm³

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing the crystalline structure of this triazine derivative?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C11–C12: 1.179 Å) and angles (e.g., C1–N1–C3: 111.54°) using a Bruker APEX-II diffractometer with Cu Kα radiation .

- Data Refinement : Use Olex2 and SHELX software suites for structure solution and refinement (Rgt = 0.0333) .

- Spectroscopy : Confirm functional groups via IR (e.g., triazine ring vibrations at 1,531–1,568 cm⁻¹) and ¹H-NMR (e.g., aromatic protons at δ 7.54–8.52 ppm) .

Q. How do substituent variations on the triazine ring influence its electronic properties and reactivity?

- Methodological Answer :

- Electron-Donor Effects : Fluorophenyl or dibenzofuranyl substituents enhance electron-withdrawing capacity, affecting luminescence and catalytic activity .

- Steric Effects : Bulky groups (e.g., biphenyl) induce non-coplanar arrangements (torsion angle: 3.4°), reducing π-π stacking efficiency .

- Reactivity Trends : Chlorine atoms at the 2-position increase electrophilicity, enabling nucleophilic substitution for derivatization (e.g., amination) .

Q. What methodologies are employed to assess the environmental persistence and aquatic toxicity of this compound?

- Methodological Answer :

- OECD Guidelines : Conduct biodegradation tests (e.g., OECD 301) and bioaccumulation studies (e.g., log Kow predictions) .

- Chronic Toxicity Assays : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations over 21 days to evaluate reproductive and developmental impacts .

- QSAR Modeling : Predict environmental fate using quantitative structure-activity relationship models based on solubility (Log P = 4.2 predicted) and persistence metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.